molecular formula C90H146N30O21 B1611781 Dynorphin (2-17) CAS No. 83608-80-4

Dynorphin (2-17)

Cat. No. B1611781
CAS RN: 83608-80-4
M. Wt: 1984.3 g/mol
InChI Key: JECIBNXRPCZGQN-VKJHYFBDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dynorphins are a class of opioid peptides that arise from the precursor protein prodynorphin . When prodynorphin is cleaved during processing by proprotein convertase 2 (PC2), multiple active peptides are released: dynorphin A, dynorphin B, and α/β-neoendorphin .


Synthesis Analysis

Dynorphin 1–17, (DYN 1–17) opioid peptide produces antinociception following binding to the kappa-opioid peptide (KOP) receptor. Upon synthesis and release in inflamed tissues by immune cells, DYN 1–17 undergoes rapid biotransformation and yields a unique set of opioid and non-opioid fragments .


Molecular Structure Analysis

Dynorphin A, dynorphin B, and big dynorphin all contain a high proportion of basic amino acid residues, in particular lysine and arginine (29.4%, 23.1%, and 31.2% basic residues, respectively), as well as many hydrophobic residues (41.2%, 30.8%, and 34.4% hydrophobic residues, respectively) .


Chemical Reactions Analysis

Dynorphin has been shown to be a modulator of pain response. Injecting dynorphin into the subarachnoid space of the rat spinal cord produced dose-dependent analgesia .


Physical And Chemical Properties Analysis

Dynorphin (2-17) is a solid (amorphous powder) with a molecular weight of 1983.33 . It is white in color .

properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C90H146N30O21/c1-7-50(6)73(119-77(130)58(28-18-36-103-89(98)99)108-74(127)57(27-17-35-102-88(96)97)110-79(132)62(40-49(4)5)115-80(133)63(41-51-21-9-8-10-22-51)107-71(124)47-106-70(123)45-93)85(138)112-59(29-19-37-104-90(100)101)86(139)120-38-20-30-67(120)84(137)111-56(26-14-16-34-92)76(129)114-61(39-48(2)3)78(131)109-55(25-13-15-33-91)75(128)116-64(42-52-46-105-54-24-12-11-23-53(52)54)81(134)118-66(44-72(125)126)83(136)117-65(43-69(95)122)82(135)113-60(87(140)141)31-32-68(94)121/h8-12,21-24,46,48-50,55-67,73,105H,7,13-20,25-45,47,91-93H2,1-6H3,(H2,94,121)(H2,95,122)(H,106,123)(H,107,124)(H,108,127)(H,109,131)(H,110,132)(H,111,137)(H,112,138)(H,113,135)(H,114,129)(H,115,133)(H,116,128)(H,117,136)(H,118,134)(H,119,130)(H,125,126)(H,140,141)(H4,96,97,102)(H4,98,99,103)(H4,100,101,104)/t50-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,73-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECIBNXRPCZGQN-VKJHYFBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H146N30O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90232454
Record name Dynorphin (2-17)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1984.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dynorphin (2-17)

CAS RN

83608-80-4
Record name Dynorphin (2-17)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083608804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dynorphin (2-17)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
51
Citations
JM Fujimoto, KS Arts, JJ Rady, LF Tseng - Neuropharmacology, 1990 - Elsevier
Earlier studies from this laboratory indicated that intracerebroventricular administration of physostigmine and clonidine activated both a spinal descending analgesic and antianalgesic …
Number of citations: 102 www.sciencedirect.com
AI Faden, TP Jacobs - British journal of pharmacology, 1984 - ncbi.nlm.nih.gov
We compared effects on motor function of four peptides belonging to the dynorphin family--dynorphin-(1-17)(DYN-(1-17], dynorphin-(1-13)(DYN-(1-13], dynorphin-(1-8)(DYN-(1-8] and …
Number of citations: 190 www.ncbi.nlm.nih.gov
AP Smith, NM Lee - Annual Review of Pharmacology and …, 1988 - annualreviews.org
Both opioid receptors and their natural ligands, the endogenous opioids, exist in multiple forms in the central nervous system. Opioid receptors include I-'(selective for morphine-like …
Number of citations: 141 www.annualreviews.org
EE Codd, VJ Aloyo, RF Walker - Neuropeptides, 1990 - Elsevier
… Dynorphin 3-13 was only slightly less potent than dynorphin 1-13 (17,20), and dynorphin 2-17 slightly less potent than dynorphin 1-17 (8) in non-opiate dynorphin motor function models…
Number of citations: 10 www.sciencedirect.com
L Koetzner, XY Hua, J Lai, F Porreca… - Journal of …, 2004 - Soc Neuroscience
… Because its actions are not reversed by naloxone and are produced by the des-tyrosyl form (dynorphin 2-17), the effect is nonopioid. Importantly, dynorphin hyperalgesia (Vanderah et al…
Number of citations: 82 www.jneurosci.org
MW Friederich, DP Friederich, JM Walker - Peptides, 1987 - Elsevier
… Since a non-opioid mechanism for dynorphin peptides was proposed [22], it was of interest to test the effect of des-Tyrdynorphin (dynorphin 2-17), since it is devoid of opioid activity [22]. …
Number of citations: 26 www.sciencedirect.com
SJ Watson, H Khachaturian, H Akil, DH Coy… - Science, 1982 - science.org
A study of the anatomical distribution of the endogenous opioid dynorphin in rat brain showed that the peptide is localized in a widespread system with multiple cell groups and …
Number of citations: 348 www.science.org
BC Robertson, DW Hommer, LR Skirboll - Neuroscience, 1987 - Elsevier
… Representative responses of a single SNZr cell to the administration of either dynorphin Al-8 or the non-opiate des-tyr-dynorphin 2-17 during GABA iontophoresis. The record shows …
Number of citations: 24 www.sciencedirect.com
RM Caudle, AJ Mannes - Pain, 2000 - journals.lww.com
The powerful endogenous morphine, as the namedynorphin'signifies, was isolated approximately a quarter century ago by Avram Goldstein's group at Stanford (Goldstein et al., 1979). …
Number of citations: 78 journals.lww.com
TM Laughlin, AA Larson, GL Wilcox - Journal of Pharmacology and …, 2001 - ASPET
The opioid peptide dynorphin has been demonstrated to be both nociceptive and antinociceptive. This article will review the potential mechanisms through which dynorphin contributes …
Number of citations: 100 jpet.aspetjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.